molecular formula C20H16N4O3S2 B2678449 2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 850936-98-0

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2678449
CAS No.: 850936-98-0
M. Wt: 424.49
InChI Key: PJLGDUYQRSVGIL-UHFFFAOYSA-N
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Description

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a multi-targeted kinase inhibitor. Its molecular architecture, incorporating both 1,3,4-oxadiazole and 1,3-thiazole pharmacophores, is designed to interact with the ATP-binding sites of key protein kinases. Research indicates that this compound exhibits promising antiproliferative activity against various human cancer cell lines , suggesting its utility as a chemical probe for studying tumorigenesis and apoptosis. The specific mechanism of action is under investigation, but structural analogs demonstrate that such hybrid molecules frequently target receptor tyrosine kinases like VEGFR-2 , which are critical players in angiogenesis and cancer cell signaling. Consequently, this acetamide derivative serves as a valuable lead compound for developing novel targeted therapies, enabling researchers to explore intracellular signaling pathways, evaluate efficacy in preclinical models, and elucidate structure-activity relationships for further optimization. Its primary research value lies in its potential to inhibit multiple oncogenic kinases simultaneously, providing a tool to understand and overcome the resistance mechanisms often encountered with single-target agents.

Properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-26-15-9-5-8-14(10-15)18-23-24-20(27-18)29-12-17(25)22-19-21-16(11-28-19)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLGDUYQRSVGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure

The molecular structure of the compound is characterized by the presence of:

  • A thiazole moiety which is known for its diverse biological activities.
  • An oxadiazole ring that contributes to its pharmacological profile.
  • A methoxyphenyl group which may enhance lipophilicity and biological activity.

Anticancer Activity

Research has indicated that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance, a study reported that derivatives with similar scaffolds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects. The mechanism often involves the induction of apoptosis through mitochondrial pathways and inhibition of key survival proteins such as Bcl-2 .

CompoundCell LineIC50 (µM)Mechanism
Compound AA4311.98 ± 1.22Apoptosis induction
Compound BJurkat1.61 ± 1.92Bcl-2 inhibition
Target CompoundVarious<10Mitochondrial pathway activation

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in preclinical models. Inflammation was measured using the carrageenan-induced paw edema model in rats, where treatment with the compound resulted in a significant reduction in edema compared to control groups. This suggests potential use in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of related oxadiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. Studies employing disk diffusion methods revealed that these compounds exhibit a broad spectrum of activity, indicating their potential as new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with oxadiazole rings often inhibit enzymes involved in cancer cell proliferation.
  • Interference with Cell Signaling : The thiazole moiety may disrupt signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis has been observed in various studies.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to the target compound:

  • Study on Thiazole Derivatives : A series of thiazole-based compounds were evaluated for their anticancer activity against breast cancer cell lines, showing promising results with significant tumor growth inhibition .
  • Oxadiazole Antimicrobial Study : Research indicated that oxadiazole derivatives had superior antibacterial properties compared to traditional antibiotics, particularly against resistant strains .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. In silico docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation and cancer progression .

Key Findings:

  • Growth Inhibition : The compound has demonstrated considerable growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% .
  • Mechanism of Action : The proposed mechanism involves interference with cellular pathways associated with tumor growth and survival.

Drug Discovery Applications

The compound is part of several annotated libraries used for drug discovery:

  • Antiviral Annotated Library : This library includes compounds evaluated for their ability to inhibit viral replication.
  • Selective Target Activity Profiling Library : This library focuses on compounds with specific target profiles for various diseases .

Case Studies

Several studies have utilized similar oxadiazole derivatives to assess their biological activities:

  • In Vitro Studies : A series of 1,3,4-oxadiazoles were synthesized and tested for cytotoxicity against glioblastoma cell lines. The results indicated significant apoptosis in treated cells, suggesting that modifications to the oxadiazole structure could enhance anticancer activity .
  • Molecular Docking Studies : Computational analyses have been employed to predict the binding affinity of oxadiazole derivatives to specific protein targets involved in cancer and inflammation. These studies provide insights into optimizing the chemical structure for improved efficacy .

Chemical Reactions Analysis

Oxadiazole-Thiol Intermediate Formation

The oxadiazole-thiol precursor is synthesized via:

  • Step 1 : Conversion of benzoic acid to benzohydrazide.

  • Step 2 : Cyclization of benzohydrazide with a carboxylic acid (e.g., 3-methoxybenzoic acid) to form the 1,3,4-oxadiazole ring .

  • Step 3 : Introduction of the thiol (-SH) group via sulfurization reactions .

Mechanism :
The hydrazide undergoes condensation with a carboxylic acid, followed by elimination of water to form the oxadiazole ring. Sulfurization introduces the thiol group, enabling subsequent alkylation .

Thioether Bond Formation

The critical step involves the substitution of a halogen (e.g., bromine) in acetamide precursors with the oxadiazole-thiol:

  • Reagents : KOH (base), KI (catalyst), and acetamide derivatives.

  • Conditions : Reflux in ethanol or dioxane .

Mechanism :

  • Deprotonation of the thiol group by KOH generates a sulfur nucleophile.

  • Nucleophilic attack on the α-carbon of the acetamide bromide, facilitated by KI via the Finkelstein reaction .

  • Elimination of bromide to form the thioether bond .

Spectroscopic Analysis

Key techniques include:

  • 1H NMR : Monitors proton environments, including CH2 groups (δ 3.17–3.88 ppm) and aromatic protons (δ 6.00–7.50 ppm) .

  • EI-MS : Identifies molecular ion peaks (e.g., m/z 332 for related compounds) and fragments corresponding to oxadiazole and thiazole moieties .

Analytical Method Key Observations
1H NMRCH2 groups (δ 3.17–3.88 ppm), aromatic signals
EI-MSMolecular ion (M+) and fragment ions

Stability and Reactivity

  • Thermostability : Synthesis steps typically require controlled heating (e.g., reflux at ~80°C) .

  • Reactivity : The sulfanyl group (-S-) and acetamide functionality may undergo hydrolysis or oxidation under harsh conditions.

Comparison with Similar Compounds

Methoxy Substitution Patterns

  • : The compound N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide differs in the methoxy group’s position (4-methoxyphenyl vs. 3-methoxyphenyl) and the oxadiazole’s substituent (2-methylphenyl vs. 3-methoxyphenyl).
  • : Derivatives with 4-chlorophenyl on oxadiazole (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides) exhibit notable antimicrobial activity (MIC: 4–32 µg/mL against S. aureus and E. coli). Chlorine’s electron-withdrawing effect likely increases oxidative stress in microbial cells, contrasting with the electron-donating methoxy group in the target compound .

Bioactivity Correlations

Compound Oxadiazole Substituent Thiazole Substituent Key Activity (Reference)
Target Compound 3-Methoxyphenyl 4-Phenyl Pending pharmacological data
Compound 2-Methylphenyl 4-(4-Methoxyphenyl) Unknown (structural analog)
(6f) 4-Chlorophenyl Varied N-substituents Antimicrobial (MIC: 4 µg/mL)
Triazole Analog Furan-2-yl Varied Anti-exudative (AEA: 62% at 10 mg/kg)

Sulfanyl Bridge and Thiazole Modifications

Sulfur-Containing Linkers

  • and : Compounds like N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () and 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide () replace oxadiazole with thiadiazole. Thiadiazoles’ additional sulfur atom may improve radical scavenging but reduce solubility compared to oxadiazoles .

Thiazole Ring Substitutions

  • The target compound’s 4-phenylthiazole moiety contrasts with ’s 4-(4-methoxyphenyl)thiazole. Phenyl groups generally enhance lipophilicity, favoring CNS penetration, while methoxy groups may improve hydrogen bonding but increase molecular weight .

Toxicity Considerations

  • highlights low hemolytic activity (HC₅₀ > 200 µg/mL) for most 4-chlorophenyl derivatives, except 6g and 6j (HC₅₀: 80–100 µg/mL). The target compound’s 3-methoxyphenyl group may further reduce cytotoxicity compared to chlorinated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-amino-4-phenylthiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, followed by substitution with 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Key steps include:

  • Dropwise addition of chloroacetyl chloride to a dioxane/TEA mixture at 20–25°C to minimize side reactions .
  • Recrystallization from ethanol-DMF to purify intermediates.
  • Monitoring reaction progress via TLC or HPLC to optimize yield (typically 60–75%) .
    • Efficiency Tips : Use anhydrous solvents, control temperature rigorously, and employ catalytic bases like DMAP to accelerate thiol-thioether coupling.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at ~δ 3.8 ppm, thiazole/oxadiazole carbons at 160–170 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O motifs) to validate molecular geometry .
  • Mass Spectrometry : HRMS (ESI⁺) to confirm molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride) .
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311G**) to map electrostatic potentials and identify reactive sites for substitution.
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities. Prioritize modifications at the oxadiazole or thiazole rings for improved interactions .
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) with biological activity data to derive predictive models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays (e.g., IC₅₀) in triplicate using standardized cell lines (e.g., HeLa or MCF-7) and controls.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .
  • Synchrotron XRD : Confirm batch-to-batch structural consistency, as polymorphic forms can alter bioactivity .

Q. How can reaction mechanisms for sulfanyl-acetamide bond formation be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying pH and temperature conditions.
  • Isotopic Labeling : Use deuterated thiols (e.g., SD instead of SH) to track proton transfer steps in the SN₂ mechanism .
  • In Situ IR Spectroscopy : Identify transient intermediates (e.g., thiolate anions) during nucleophilic attack .

Q. What advanced analytical techniques validate impurity profiles in batch synthesis?

  • Methodological Answer :

  • HPLC-MS/MS : Detect trace impurities (e.g., unreacted thiols or acetamide byproducts) with a C18 column and 0.1% formic acid mobile phase.
  • DSC/TGA : Assess thermal stability and identify decomposition products above 200°C .
  • 2D NMR (COSY/NOESY) : Resolve overlapping signals from structurally similar contaminants .

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